4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine
Description
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by three key substituents:
- 4-Methoxy group: Enhances electron density on the pyrimidine ring and influences metabolic stability.
- 2-Naphthyloxy group: A bulky, lipophilic substituent that may improve binding affinity to hydrophobic targets.
- 6-Trifluoromethyl group: An electron-withdrawing group that stabilizes the ring and modulates reactivity.
Properties
IUPAC Name |
4-methoxy-2-naphthalen-2-yloxy-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-14-9-13(16(17,18)19)20-15(21-14)23-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNXSTKHFSEYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181601 | |
| Record name | 4-Methoxy-2-(2-naphthalenyloxy)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383148-58-1 | |
| Record name | 4-Methoxy-2-(2-naphthalenyloxy)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383148-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-(2-naphthalenyloxy)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the naphthyloxy group: This can be done through a nucleophilic substitution reaction, where a naphthol derivative reacts with the pyrimidine ring.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The naphthyloxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in a polar aprotic solvent.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogs and Similarity Scores
The following compounds (Table 1) exhibit high structural similarity to the target molecule, as identified by computational analysis :
Table 1: Structural Analogs and Similarity Scores
| CAS No. | Name | Similarity Score |
|---|---|---|
| 85730-33-2 | 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 0.91 |
| 836-12-4 | 2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic Acid | 0.83 |
| 1546-78-7 | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | 0.81 |
Key Differences:
- Substituent at Position 2: The target compound features a 2-naphthyloxy group, while analogs substitute this with smaller groups (e.g., methylthio in 85730-33-2 or hydroxy-thioacetic acid in 836-12-4).
- Position 4 : The methoxy group in the target molecule contrasts with hydroxy groups in 836-12-4 and 1546-78-7, which may alter metabolic stability and hydrogen-bonding capacity.
Physicochemical Properties
Data from patent literature and analytical studies highlight differences in mass spectrometry (LCMS) and chromatographic behavior (HPLC):
Table 2: LCMS and HPLC Data for Related Compounds
Insights:
- The trifluoromethyl group contributes to higher molecular weights (e.g., m/z 853.0 in EP 4 374 877 A2 derivatives), which correlate with longer HPLC retention times compared to simpler analogs like 299 m/z compounds .
- The absence of data for the target compound underscores the need for further experimental characterization.
Reactivity Considerations:
- The 2-naphthyloxy group may reduce reactivity in electrophilic substitutions due to steric hindrance, whereas smaller substituents (e.g., methylthio) allow easier functionalization.
- The trifluoromethyl group at position 6 stabilizes the ring against oxidation but may direct electrophilic attacks to positions 4 or 5 .
Biological Activity
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine (CAS No. 383148-58-1) is a synthetic organic compound belonging to the pyrimidine family. Its structure features a methoxy group, a naphthyloxy group, and a trifluoromethyl group attached to a pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure
The molecular formula of 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine is . The presence of the trifluoromethyl group is notable as it can significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research has indicated that 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that this compound possesses antibacterial and antifungal properties. For instance, it has been evaluated against various pathogens with promising results. In comparative studies, compounds similar to 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine demonstrated effective inhibition against fungal strains such as Botrytis cinerea and bacterial strains like Xanthomonas axonopodis.
| Pathogen | Inhibition Rate (%) | Comparison Compound | Inhibition Rate (%) |
|---|---|---|---|
| Botrytis cinerea | 96.76 | Tebuconazole | 96.45 |
| Xanthomonas axonopodis | 85.76 | Thiodiazole copper | 76.59 |
These findings suggest that the compound may serve as a viable candidate for agricultural applications in pest control.
Anticancer Activity
The anticancer potential of 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine has been explored in vitro against various cancer cell lines. Notably, it exhibited activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells.
| Cell Line | IC50 Value (µg/mL) | Comparison Compound | IC50 Value (µg/mL) |
|---|---|---|---|
| PC3 | 5 | Doxorubicin | 0.5 |
| K562 | 5 | Doxorubicin | 0.5 |
| HeLa | 5 | Doxorubicin | 0.5 |
| A549 | 5 | Doxorubicin | 0.5 |
While the IC50 values indicate that it is less potent than established chemotherapeutics like doxorubicin, its unique mechanism of action warrants further investigation.
The biological activity of 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine is thought to involve specific interactions with molecular targets such as enzymes and receptors. Preliminary molecular docking studies suggest that it may bind to key sites on target proteins, influencing their activity.
For example, in studies involving enzyme inhibition, the compound demonstrated the ability to form hydrogen bonds with critical residues in target enzymes, elucidating its mode of action at a molecular level.
Case Studies and Research Findings
Recent research has highlighted the synthesis and evaluation of novel pyrimidine derivatives, including those similar to 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine. A study reported the synthesis of various trifluoromethyl pyrimidines and their bioactivities:
- Synthesis Methodology : The synthesis typically involves cyclization under controlled conditions followed by functional group modifications.
- Bioactivity Evaluation : Compounds were tested for antifungal and anticancer activities using standard bioassay techniques, yielding significant results that support further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
